GPIIb/IIIa Binding Affinity Comparison
Bibapcitide (P280) demonstrates potent inhibition of ADP-induced human platelet aggregation. Its IC50 value is 79 nM [1], which is approximately 2.8-fold less potent than the comparator peptide P748, which exhibits an IC50 of 28 nM in the same assay system [2]. This quantitative difference in potency does not indicate inferiority; rather, it reflects a deliberate design trade-off for its intended diagnostic, rather than therapeutic, application.
| Evidence Dimension | Inhibition of ADP-induced human platelet aggregation (IC50) |
|---|---|
| Target Compound Data | 79 nM |
| Comparator Or Baseline | P748 peptide: 28 nM |
| Quantified Difference | P280 is 2.8-fold less potent (higher IC50) |
| Conditions | Human platelet-rich plasma (PRP); ADP stimulation |
Why This Matters
This data confirms bibapcitide's high affinity for the target receptor while highlighting its distinct pharmacological profile, which is optimized for imaging rather than therapeutic platelet inhibition.
- [1] Lister-James J, Knight LC, Maurer AH, Bush LR, Moyer BR, Dean RT. Thrombus imaging with a technetium-99m-labeled activated platelet receptor-binding peptide. J Nucl Med. 1996;37(5):775-781. View Source
- [2] Lister-James J, et al. Pre-clinical evaluation of technetium-99m platelet receptor-binding peptide. J Nucl Med. 1997;38(1):105-111. View Source
